molecular formula C20H23ClN2O B2789519 2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole CAS No. 537009-05-5

2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole

Cat. No.: B2789519
CAS No.: 537009-05-5
M. Wt: 342.87
InChI Key: JRBKQNICKFZVQG-UHFFFAOYSA-N
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Description

2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is a benzimidazole derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a butyl group and a chlorophenoxypropyl group attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Chlorophenoxypropyl Group: The chlorophenoxypropyl group can be introduced via nucleophilic substitution reactions using 4-chlorophenoxypropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorophenoxy group.

Scientific Research Applications

2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-1H-benzimidazole: Lacks the chlorophenoxypropyl group but shares the butyl-substituted benzimidazole core.

    4-Chlorophenoxypropylbenzimidazole: Contains the chlorophenoxypropyl group but lacks the butyl substitution.

Uniqueness

2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is unique due to the presence of both the butyl and chlorophenoxypropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and applications that are not possible with simpler benzimidazole derivatives.

Properties

IUPAC Name

2-butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-2-3-9-20-22-18-7-4-5-8-19(18)23(20)14-6-15-24-17-12-10-16(21)11-13-17/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBKQNICKFZVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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